molecular formula C10H12F4N2O6 B274443 3,3'-[(2,2,3,3-tetrafluoro-1,4-dioxobutane-1,4-diyl)diimino]dipropanoic acid (non-preferred name)

3,3'-[(2,2,3,3-tetrafluoro-1,4-dioxobutane-1,4-diyl)diimino]dipropanoic acid (non-preferred name)

Cat. No.: B274443
M. Wt: 332.21 g/mol
InChI Key: TUPZZOHKVPUVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-[(2,2,3,3-tetrafluoro-1,4-dioxobutane-1,4-diyl)diimino]dipropanoic acid (non-preferred name) is a complex organic compound characterized by its unique structure, which includes a tetrafluorinated oxobutanoyl group and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3'-[(2,2,3,3-tetrafluoro-1,4-dioxobutane-1,4-diyl)diimino]dipropanoic acid (non-preferred name) typically involves multi-step organic reactions. One common method includes the reaction of a tetrafluorinated oxobutanoyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,3'-[(2,2,3,3-tetrafluoro-1,4-dioxobutane-1,4-diyl)diimino]dipropanoic acid (non-preferred name) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3'-[(2,2,3,3-tetrafluoro-1,4-dioxobutane-1,4-diyl)diimino]dipropanoic acid (non-preferred name) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 3,3'-[(2,2,3,3-tetrafluoro-1,4-dioxobutane-1,4-diyl)diimino]dipropanoic acid (non-preferred name) exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent modulator of biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3'-[(2,2,3,3-tetrafluoro-1,4-dioxobutane-1,4-diyl)diimino]dipropanoic acid (non-preferred name) is unique due to its tetrafluorinated oxobutanoyl group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C10H12F4N2O6

Molecular Weight

332.21 g/mol

IUPAC Name

3-[[4-(2-carboxyethylamino)-2,2,3,3-tetrafluoro-4-oxobutanoyl]amino]propanoic acid

InChI

InChI=1S/C10H12F4N2O6/c11-9(12,7(21)15-3-1-5(17)18)10(13,14)8(22)16-4-2-6(19)20/h1-4H2,(H,15,21)(H,16,22)(H,17,18)(H,19,20)

InChI Key

TUPZZOHKVPUVME-UHFFFAOYSA-N

SMILES

C(CNC(=O)C(C(C(=O)NCCC(=O)O)(F)F)(F)F)C(=O)O

Canonical SMILES

C(CNC(=O)C(C(C(=O)NCCC(=O)O)(F)F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.